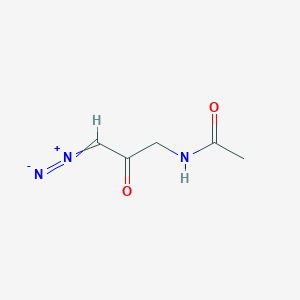

Acetamide, N-(3-diazo-2-oxopropyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide, N-(3-diazo-2-oxopropyl)- is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-(3-diazo-2-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(3-diazo-2-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Heme Oxygenase-1 Inhibition

Recent studies have identified acetamide derivatives as potential inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. The design and synthesis of novel acetamide-based compounds have shown promising biological activity against various cancer cell lines, including glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. Compounds derived from acetamide have been structurally optimized to enhance their potency and selectivity towards HO-1 inhibition, demonstrating a significant correlation between structural modifications and biological activity .

Antitumor Strategies

The inhibition of HO-1 using acetamide derivatives is being explored as a potential therapeutic strategy in oncology. The compounds exhibit a "double-clamp" binding mode, which enhances their interaction with the enzyme's active site, leading to improved inhibitory effects. This approach highlights the versatility of acetamides in developing targeted cancer therapies .

Organic Synthesis

Synthesis of Diazo Compounds

Acetamide, N-(3-diazo-2-oxopropyl)- serves as a precursor in the synthesis of diverse diazo compounds. The diazo transfer reactions involving acetamides allow for the creation of various molecular scaffolds that are essential in organic synthesis. Techniques such as microwave irradiation have been employed to facilitate these reactions, yielding structurally diverse products with potential applications in pharmaceutical chemistry .

Reactivity in Metal-Catalyzed Reactions

The compound can participate in metal-catalyzed carbenoid chemistry, which is crucial for synthesizing complex organic molecules. The ability to generate diazo intermediates from acetamides enables chemists to explore new synthetic pathways and develop innovative compounds for various applications .

Material Science

Polymer Chemistry

Acetamide derivatives are also being investigated for their role as intermediates in polymer synthesis. Their reactivity can be harnessed to create functionalized polymers with specific properties tailored for applications in coatings, adhesives, and other materials. The incorporation of diazo groups into polymer backbones can enhance the material's mechanical properties and thermal stability .

Comprehensive Data Tables

Case Study 1: HO-1 Inhibitors

In a study focusing on novel acetamide-based HO-1 inhibitors, researchers synthesized a series of compounds with varying substituents on the amide bond. The most promising candidates demonstrated IC50 values below 1 μM against U87MG cells, indicating strong potential for further development as anticancer agents.

Case Study 2: Organic Synthesis Innovations

A recent publication detailed a method for synthesizing α-diazo acetamides via microwave irradiation. This approach allowed for the rapid generation of diverse β-keto amides that serve as key intermediates in organic synthesis, showcasing the efficiency and versatility of using acetamides in synthetic chemistry.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

N-(3-diazo-2-oxopropyl)acetamide participates in 1,3-dipolar cycloadditions due to its diazo group, enabling the synthesis of nitrogen-containing heterocycles.

Aldol-Type Reactions

The diazo and carbonyl groups enable nucleophilic additions under basic conditions.

Mechanism:

-

Deprotonation of the α-carbon adjacent to the diazo group generates a nucleophilic enolate.

-

Attack on aldehydes/ketones forms β-diazo-β-hydroxy intermediates.

-

Subsequent elimination or rearrangement yields α,β-unsaturated carbonyl compounds .

Experimental Findings :

-

In the presence of tetramethylammonium pivalate (TMAP), N-(3-diazo-2-oxopropyl)acetamide reacts with benzaldehyde to form O-silylated aldol adducts in 85% yield .

-

The reaction is accelerated by N,O-bis(trimethylsilyl)acetamide (BSA), which stabilizes intermediates via silylation .

Multicomponent Reactions (MCRs)

This reagent is pivotal in one-pot syntheses of complex heterocycles.

Protocol:

-

Deprotonation with K₂CO₃ in methanol.

-

Elimination of nitrogen to form a carbene intermediate.

Representative Example :

Comparison with Phosphonate Analogs :

| Reagent | Substrate Compatibility | Yield Range (%) |

|---|---|---|

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Enolizable aldehydes | 75–90 |

| N-(3-diazo-2-oxopropyl)acetamide | Aromatic aldehydes | 70–85 |

Propriétés

Numéro CAS |

88313-64-8 |

|---|---|

Formule moléculaire |

C5H7N3O2 |

Poids moléculaire |

141.13 g/mol |

Nom IUPAC |

N-(3-diazo-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H7N3O2/c1-4(9)7-2-5(10)3-8-6/h3H,2H2,1H3,(H,7,9) |

Clé InChI |

AWQOQGIWENXZKW-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)C=[N+]=[N-] |

SMILES canonique |

CC(=O)NCC(=O)C=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.